8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
The synthesis of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with phenoxyacetyl chloride and phenoxyethylamine under controlled conditions to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, where reagents like sodium hydroxide or potassium tert-butoxide are used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique combination of phenoxyacetyl and phenoxyethyl groups. Similar compounds include:
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
Spiro[4.4]nonane-1,6-dione: Used in asymmetric synthesis and studied for its enantioselective properties.
Spiro[5.5]undecane-1,7-dione:
These comparisons highlight the distinct structural features and potential applications of this compound, making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
8-(2-phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c27-20(17-31-19-9-5-2-6-10-19)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHNQMUZCZFMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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